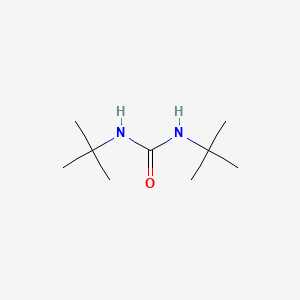

Urea, N,N'-bis(1,1-dimethylethyl)-

Descripción general

Descripción

Synthesis Analysis

The synthesis of derivatives related to Urea, N,N'-bis(1,1-dimethylethyl)-, has been explored through various methods. One notable approach involves the catalyzed synthesis of 2,2'-arylmethylene bis derivatives by urea via condensation reactions, offering advantages like high yields, environmental friendliness, and simple work-up procedures (Ji-tai Li et al., 2012). Additionally, the synthesis of urea and thiourea derivatives of bis(dimethyl-phosphinoylmethyl)-amine has been reported, expanding the chemical repertoire of urea derivatives (V. Lachkova et al., 2002).

Molecular Structure Analysis

The molecular structure of Urea, N,N'-bis(1,1-dimethylethyl)-, and its derivatives reveals interesting features. For instance, N,N'-Bis(2,3,7,8,12,13,17,18-octaethylporphyrin-5-yl)urea exhibits cis-trans conformational switching depending on solvent properties, showing the adaptability of urea derivatives to different chemical environments (Mio Matsumura et al., 2013).

Chemical Reactions and Properties

Several studies have highlighted the chemical reactions and properties of Urea, N,N'-bis(1,1-dimethylethyl)-, derivatives. For example, bis-ureas have been synthesized and shown to form supramolecular polymers in organic solvents, indicating their potential for creating complex chemical structures through self-association (V. Simic et al., 2003).

Physical Properties Analysis

The physical properties of Urea, N,N'-bis(1,1-dimethylethyl)-, derivatives have been explored in various contexts. The study of crystalline bis-urea nanochannel architectures tailored for single-file diffusion studies demonstrates the unique physical characteristics of these compounds, such as their ability to form one-dimensional nanochannels (C. Bowers et al., 2015).

Chemical Properties Analysis

The chemical properties of Urea, N,N'-bis(1,1-dimethylethyl)-, and its derivatives have been thoroughly investigated. Research on the synthesis and study of N,N' - hexamethylene bis- derivatives highlights the reactivity of NH reaction centers in these compounds, offering insights into their chemical behavior and potential applications (Holboyev Yusufjon Khakimovich et al., 2022).

Aplicaciones Científicas De Investigación

Summary of the Application

N-substituted ureas are an important subclass of urea derivatives, where one of the nitrogen atoms is substituted with an alkyl or aryl group. These derivatives have direct applications as agrochemicals or pharmaceutical agents and also serve as building blocks for various other important chemicals of high commercial interest .

Methods of Application or Experimental Procedures

A practically simple, mild, and efficient method is developed for the synthesis of N-substitified ureas by nucleophilic addition of amines to potassium isocyanate in water without organic co-solvent . This methodology allows the synthesis of a variety of N-substituted ureas (mono-, di- and cyclic-) in good to excellent yields with high chemical purity .

Results or Outcomes

The developed methodology was found to be suitable for gram scale synthesis of molecules having commercial application in large volumes . The identified reaction conditions were found to promote a unique substrate selectivity from a mixture of two amines .

2. Drug Discovery and Medicinal Chemistry

Summary of the Application

Urea derivatives, including “Urea, N,N’-bis(1,1-dimethylethyl)-”, are increasingly used in medicinal chemistry and drug design. They are used to establish key drug-target interactions and fine-tune crucial drug-like properties . The urea functionality is inherent to numerous bioactive compounds, including a variety of clinically approved therapies .

Results or Outcomes

The use of urea derivatives in drug discovery has led to the development of a broad range of medicinally relevant compounds, ranging from approved drugs to recent medicinal chemistry developments .

3. Thermochemistry

Summary of the Application

“Urea, N,N’-bis(1,1-dimethylethyl)-” is used in thermochemical studies. Thermochemistry is the study of the heat energy associated with chemical reactions and/or physical transformations. It can be used to predict the quantities of energy that will be released or absorbed during chemical reactions .

Methods of Application or Experimental Procedures

Thermochemical data for “Urea, N,N’-bis(1,1-dimethylethyl)-” can be obtained through various experimental methods, including calorimetry and spectroscopy . These data include gas phase thermochemistry data, condensed phase thermochemistry data, phase change data, and mass spectrum (electron ionization) .

Results or Outcomes

The thermochemical data obtained for “Urea, N,N’-bis(1,1-dimethylethyl)-” can be used in various applications, including the prediction of reaction outcomes, the design of chemical processes, and the understanding of the physical properties of materials .

Propiedades

IUPAC Name |

1,3-ditert-butylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O/c1-8(2,3)10-7(12)11-9(4,5)6/h1-6H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSABLXKFAPKFSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)NC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40201519 | |

| Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Urea, N,N'-bis(1,1-dimethylethyl)- | |

CAS RN |

5336-24-3 | |

| Record name | N,N'-Bis(1,1-dimethylethyl)urea | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336243 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-tert-Butylurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1052 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Urea, N,N'-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40201519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-Bis(1,1-dimethylethyl)urea | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY7ZU2UHY8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3-Aminophenyl)-1H-benzo[d]imidazol-6-amine](/img/structure/B1265482.png)

![Benzo[b]naphtho[2,3-d]furan](/img/structure/B1265505.png)